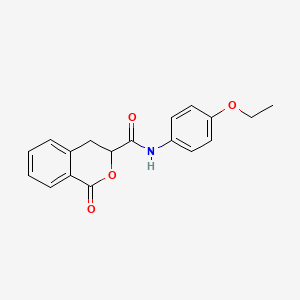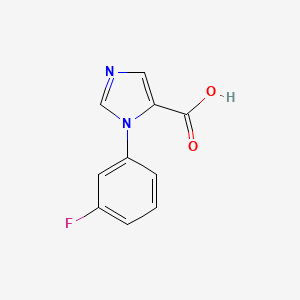
1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazole, which is a five-membered planar ring, including two nitrogen atoms in the heterocyclic positions . It also contains a carboxylic acid group and a 3-fluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3-fluorophenylboronic acid and pyrrolidine derivatives have been synthesized using various methods . These methods often involve catalytic processes and the use of building blocks in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 3-fluorophenylboronic acid has a molecular weight of 139.92 g/mol .Scientific Research Applications
Anticancer Potential
- Synthesis and Biological Evaluation in Breast Cancer Treatment: Novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids, related to 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid, were synthesized and tested for their antiproliferative effects against breast cancer cell lines. The findings suggest potential use as a lead for developing more effective cancer therapeutics for breast cancer treatment (Karthikeyan et al., 2017).
Fluorescence and Sensing Applications
- Fluorescence Switching as pH-Sensors: Imidazo[1,5-a]pyridinium ions, which are structurally similar to the compound , exhibit dual emission pathways and can act as fluorescence turn-on or ratiometric response sensors to pH changes. This demonstrates their potential as highly emissive and water-soluble fluorophores for various sensing applications (Hutt et al., 2012).
Material Synthesis and Coordination Polymers
- Construction of Coordination Polymers: The introduction of carboxylphenyl groups into the imidazole-4,5-dicarboxylate system, closely related to this compound, led to the synthesis of various polymers with unique structures and properties. These compounds showcase versatile coordination abilities, which could be relevant in material science and nanotechnology (Guo et al., 2013).
Antileukemic Activity
- Rapid Synthesis for Antileukemic Activity: A microwave-assisted, rapid synthesis protocol for benzimidazole derivatives, closely related to the compound of interest, was developed. These derivatives have shown potent antileukemic activity, suggesting their potential application in leukemia treatment (Jagadeesha et al., 2023).
Corrosion Inhibition
- Use as Corrosion Inhibitors: Novel amino acids based on imidazole compounds, similar to this compound, have been synthesized and shown to act as effective corrosion inhibitors. This application could be significant in industrial maintenance and preservation (Srivastava et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-fluorophenyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSNYDZINNUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
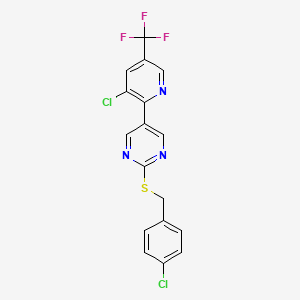
![9-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2689013.png)
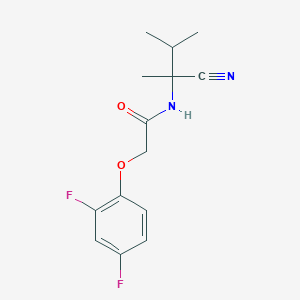
![1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2689016.png)
![2-(3,5-Dimethylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2689017.png)
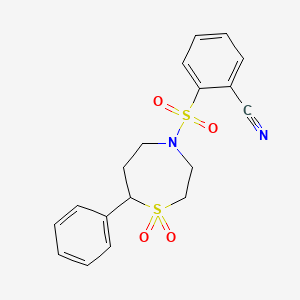
![N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2689023.png)


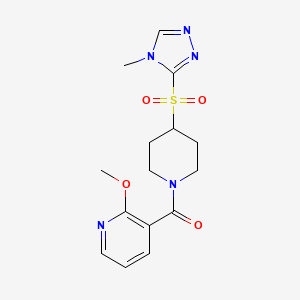
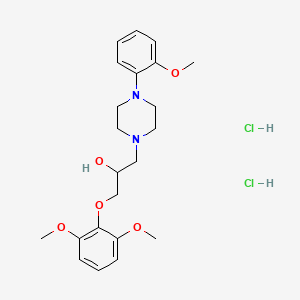
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B2689031.png)
![2-[[7-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B2689033.png)
